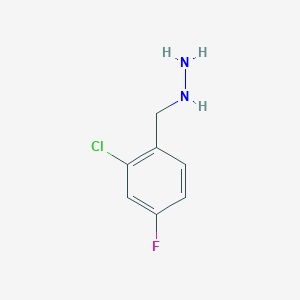

2-Chloro-4-fluoro-benzyl-hydrazine

Description

Significance and Research Trajectory of Substituted Benzyl (B1604629) Hydrazines

Substituted benzyl hydrazines are a class of organic compounds that have garnered significant attention in chemical research, particularly in the fields of medicinal chemistry and materials science. nih.govontosight.ai The core structure, consisting of a benzyl group attached to a hydrazine (B178648) moiety, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. nih.gov

The research trajectory of substituted benzyl hydrazines has evolved from the synthesis of simple derivatives to the rational design of multi-substituted compounds with specific biological activities or material properties. researchgate.net Early studies often focused on their synthesis and basic chemical reactivity. nih.gov More recent research has delved into their application as precursors for heterocyclic compounds like pyrazoles and triazoles, which are known to exhibit a range of biological effects. The ability to introduce various substituents onto the benzyl ring allows for the fine-tuning of the molecule's electronic and steric properties, influencing its reactivity and interaction with biological targets.

Strategic Importance of 2-Chloro-4-fluoro-benzyl-hydrazine as a Chemical Building Block

The strategic importance of this compound lies in its utility as a versatile intermediate in the synthesis of more complex molecules. The presence of both chloro and fluoro substituents on the phenyl ring, combined with the reactive hydrazine group, makes it a valuable precursor for creating a diverse range of chemical structures.

The hydrazine moiety is particularly useful for constructing heterocyclic rings through condensation reactions with carbonyl compounds. For instance, it can react with 1,3-diketones to form pyrazole (B372694) rings, a common structural motif in many biologically active compounds. The specific positioning of the halogen atoms on the benzyl ring can influence the electronic properties of the final molecule, which is a key factor in designing compounds with desired activities.

The synthesis of this compound can be achieved through various methods, including the reaction of a corresponding benzyl halide with hydrazine or the reduction of a hydrazone. google.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈ClFN₂ |

| Molecular Weight | 174.60 g/mol |

| CAS Number | 51860-05-0 |

| Purity | Typically ≥95% |

| LogP | 1.661 |

Overview of Halogenated Benzyl Hydrazines in Synthetic Chemistry

Halogenated benzyl hydrazines are a significant subclass of substituted benzyl hydrazines, characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on the benzyl ring. google.com These compounds are widely used in synthetic chemistry due to the unique properties conferred by the halogen substituents.

Halogenated benzyl hydrazines serve as important precursors for a variety of chemical transformations. They can undergo nucleophilic substitution reactions, oxidation to form azo compounds, and reduction of the benzyl group. A key application is in the synthesis of heterocyclic compounds, where the hydrazine group participates in cyclization reactions. The specific type and position of the halogen can be strategically chosen to direct the course of a reaction or to impart desired characteristics to the final product.

The synthesis of halogenated benzyl hydrazines can be accomplished through several routes. One common method involves the reaction of a halogenated benzaldehyde (B42025) with hydrazine to form a hydrazone, which is then reduced to the corresponding hydrazine. ontosight.aigoogle.com Another approach is the direct amination of benzylic C-H bonds using reagents like dialkyl azodicarboxylates. researchgate.netrsc.org

Interactive Data Table: Comparison of Related Halogenated Hydrazine Compounds

| Compound Name | Molecular Formula | Key Differences from this compound |

| (2,4-Difluorophenyl)hydrazine | C₆H₆F₂N₂ | Lacks chlorine; has a second fluorine atom. |

| (4-Chloro-2-fluorophenyl)hydrazine | C₆H₆ClFN₂ | Positional isomer with chlorine at position 4 and fluorine at position 2. |

| 2-Chloro-4'-fluoroacetophenone | C₈H₆ClFO | Contains a ketone group instead of a hydrazine. sigmaaldrich.com |

| 2-Chloro-4-fluoroaniline | C₆H₅ClFN | Contains an amine group instead of a hydrazine. bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClFN2/c8-7-3-6(9)2-1-5(7)4-11-10/h1-3,11H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNJXMGVVBFZHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588250 | |

| Record name | [(2-Chloro-4-fluorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51860-05-0 | |

| Record name | [(2-Chloro-4-fluorophenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51860-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2-Chloro-4-fluorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for 2 Chloro 4 Fluoro Benzyl Hydrazine

Direct Synthetic Routes to 2-Chloro-4-fluoro-benzyl-hydrazine

The direct formation of the benzyl-hydrazine linkage can be achieved through a few key transformations, each with its own set of advantages and considerations.

Hydrazinolysis of Benzyl (B1604629) Halide Precursors

A straightforward and widely utilized method for the synthesis of substituted benzylhydrazines is the reaction of a benzyl halide with hydrazine (B178648). In the case of this compound, this involves the nucleophilic substitution of a halogen atom on the benzylic carbon of a 2-chloro-4-fluorobenzyl halide with hydrazine hydrate (B1144303). This method is considered a superior route for the preparation of ortho-substituted benzylhydrazines. acs.org

The reaction typically proceeds by treating the benzyl halide, most commonly the chloride or bromide, with an excess of hydrazine hydrate, which acts as both the nucleophile and the reaction solvent. The use of an excess of hydrazine helps to minimize the formation of the undesired 1,2-dibenzylhydrazine (B2685787) byproduct.

General Reaction Scheme:

Cl-C₆H₃(F)-CH₂-X + N₂H₄·H₂O → Cl-C₆H₃(F)-CH₂-NHNH₂ + HX

(where X = Cl, Br)

Reductive Amination Pathways Utilizing Hydrazine

Reductive amination offers another direct route to this compound, starting from 2-chloro-4-fluorobenzaldehyde. This two-step, one-pot process involves the initial condensation of the aldehyde with hydrazine to form a hydrazone intermediate. Subsequent in-situ reduction of the hydrazone yields the desired benzyl-hydrazine.

General Reaction Scheme:

Cl-C₆H₃(F)-CHO + N₂H₄ → [Cl-C₆H₃(F)-CH=NNH₂] → Cl-C₆H₃(F)-CH₂-NHNH₂

Reaction of Benzoyl Fluorides with Hydrazine

The reaction of a benzoyl halide, such as 2-chloro-4-fluorobenzoyl fluoride (B91410), with hydrazine hydrate typically leads to the formation of the corresponding benzohydrazide (B10538) (2-chloro-4-fluorobenzohydrazide). mdpi.com This hydrazide can then be reduced to the target this compound. This two-step sequence provides an alternative pathway to the desired product.

The initial acylation of hydrazine with the benzoyl fluoride is generally a high-yielding reaction. The subsequent reduction of the amide functionality in the benzohydrazide to a methylene (B1212753) group requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes.

General Reaction Scheme:

Cl-C₆H₃(F)-COF + N₂H₄·H₂O → Cl-C₆H₃(F)-CONHNH₂

Cl-C₆H₃(F)-CONHNH₂ + [Reducing Agent] → Cl-C₆H₃(F)-CH₂-NHNH₂

Synthesis of Key Precursors for this compound

The successful synthesis of this compound is contingent upon the availability of high-quality starting materials. The following sections detail the preparation of the most critical precursors.

Preparation of 2-Chloro-4-fluorobenzyl Halides

2-Chloro-4-fluorobenzyl chloride is a key intermediate for the hydrazinolysis route. It can be synthesized from 2-chloro-4-fluorotoluene (B151448) through free-radical halogenation of the methyl group. This reaction is typically initiated by UV light or a radical initiator such as azobisisobutyronitrile (AIBN) in the presence of a halogenating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride. nih.gov

Alternatively, 2-chloro-4-fluorobenzyl alcohol can be converted to the corresponding benzyl chloride using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or hydrochloric acid.

| Starting Material | Reagents | Product | Notes |

| 2-Chloro-4-fluorotoluene | Halogenating agent (e.g., NCS, SOCl₂) | 2-Chloro-4-fluorobenzyl chloride | Free-radical halogenation of the methyl group. nih.gov |

| 2-Chloro-4-fluorobenzyl alcohol | Thionyl chloride (SOCl₂) | 2-Chloro-4-fluorobenzyl chloride | Conversion of the alcohol to the chloride. |

Synthesis of 2-Chloro-4-fluorobenzylamines

2-Chloro-4-fluorobenzylamine is a versatile precursor that can be synthesized through several methods. One common approach is the reduction of 2-chloro-4-fluorobenzonitrile. This can be achieved through catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon, or with chemical reducing agents like lithium aluminum hydride. A method using Ni(II)-mediated borohydride (B1222165) exchange resin has also been reported for the reduction of similar fluorobenzonitriles. patsnap.com

Another important route is the reductive amination of 2-chloro-4-fluorobenzaldehyde. This involves the reaction of the aldehyde with ammonia (B1221849) or an ammonium (B1175870) salt in the presence of a reducing agent like sodium cyanoborohydride to form the corresponding benzylamine.

| Starting Material | Reagents | Product | Yield (%) | Purity (%) | Key Challenges | Scalability |

| 2-Chloro-4-fluorobenzonitrile | LiHMDS in THF | 2-Chloro-4-fluorobenzylamine | 84 | >97 | Handling of organolithium reagents | Lab-scale |

| 2-Chloro-4-fluorobenzaldehyde | Ammonium acetate, Sodium cyanoborohydride | 2-Chloro-4-fluorobenzylamine | 65-70 | 90-93 | Imine stability, cost of reagents | Lab-scale |

Derivatization of 2-Chloro-4-fluorotoluene Intermediates

The primary route for the synthesis of this compound commences with 2-chloro-4-fluorotoluene. This strategy involves a two-step sequence: benzylic halogenation followed by nucleophilic substitution with a hydrazine source.

First, 2-chloro-4-fluorotoluene undergoes a free-radical bromination at the benzylic position to yield 2-chloro-4-fluorobenzyl bromide. This reaction is typically achieved using N-bromosuccinimide (NBS) in a non-polar solvent such as carbon tetrachloride (CCl₄), initiated by either UV light or a radical initiator like benzoyl peroxide. The use of NBS is preferred over elemental bromine as it maintains a low, steady concentration of bromine radicals, which selectively promotes benzylic halogenation and minimizes competing electrophilic aromatic substitution reactions on the benzene (B151609) ring.

The subsequent step involves the reaction of the resulting 2-chloro-4-fluorobenzyl bromide with hydrazine. Due to the high reactivity of hydrazine, which can lead to over-alkylation (forming bis- and tris-substituted products), an excess of hydrazine hydrate is typically used. This ensures that the benzyl bromide preferentially reacts with a new hydrazine molecule rather than the already-formed product. The reaction is a standard nucleophilic substitution (SN2) where the nucleophilic nitrogen atom of hydrazine attacks the electrophilic benzylic carbon, displacing the bromide leaving group.

Optimization of Reaction Conditions for Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful control of various reaction parameters.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent is critical in the nucleophilic substitution step where 2-chloro-4-fluorobenzyl bromide reacts with hydrazine. The solvent influences the solubility of reactants, the rate of reaction, and the product distribution. The reaction is generally favored in polar solvents which can stabilize the transition state.

While specific data for this compound is not extensively published, the principles can be illustrated by examining the solvent effects on a related reaction involving a hydrazone derivative. In a study on pyrazole (B372694) formation, the choice of solvent significantly impacted the reaction outcome.

Representative Data: Solvent Effect on a Related Hydrazone Reaction

| Solvent | Solvent Type | Yield (%) | Notes |

|---|---|---|---|

| Methanol (B129727) (MeOH) | Polar Protic | 85 | Favors the desired reaction pathway, clean reaction. orgsyn.org |

| Ethanol (B145695) (EtOH) | Polar Protic | 82 | Similar to methanol, provides good yields. orgsyn.org |

| Acetonitrile (CH₃CN) | Aprotic Polar | 60 | Moderate yield, favors side product formation in some cases. orgsyn.org |

| Dimethylformamide (DMF) | Aprotic Polar | 55 | Can lead to side reactions, moderate yield. orgsyn.org |

| Toluene | Non-Polar | No Reaction | Poor solubility of ionic intermediates hinders the reaction. orgsyn.org |

For the synthesis of this compound, polar protic solvents like ethanol or methanol are often preferred. They effectively solvate the hydrazine nucleophile and facilitate the SN2 reaction, while an excess of hydrazine helps to suppress the formation of the bis-alkylated byproduct.

Temperature and Pressure Optimization

Temperature control is paramount in both steps of the synthesis. During the benzylic bromination, the temperature must be high enough to initiate radical formation but low enough to prevent undesirable side reactions. Typically, these reactions are run at the reflux temperature of the solvent (e.g., CCl₄, ~77°C).

For the subsequent hydrazinolysis, the reaction is exothermic. Low to moderate temperatures (e.g., 40-60°C) are generally employed to control the reaction rate and minimize the formation of impurities. chemicalbook.com Higher temperatures can increase the rate of over-alkylation and potentially lead to the decomposition of the desired product. Pressure is not a significant parameter for these liquid-phase reactions under normal conditions, but it may be a consideration if the reaction is run at temperatures exceeding the boiling point of the solvent in a sealed reactor.

Table of Factors for Temperature Optimization

| Factor | Consideration | Impact of Non-Optimal Conditions |

|---|---|---|

| Reaction Rate | Ensure a reasonable reaction time without compromising safety or selectivity. | Too low: Impractically long reaction time. Too high: Poor process control, risk of runaway reaction. |

| Side-Product Formation | Minimize competing reactions such as elimination or over-alkylation. | Too high: Increased yield of impurities, difficult purification. |

| Reagent Stability | Operate within the thermal stability limits of reactants, intermediates, and products. | Too high: Decomposition of hydrazine or the benzyl hydrazine product. |

| Exothermicity | The reaction generates heat, which must be effectively managed. | Inadequate cooling can lead to a rapid temperature increase and loss of control. |

Catalytic Approaches in the Synthesis of this compound

While the reaction can proceed without a catalyst, catalytic methods can enhance the reaction rate and efficiency, particularly in biphasic systems. Phase-transfer catalysis (PTC) is a valuable approach. Since 2-chloro-4-fluorobenzyl bromide is soluble in organic solvents and hydrazine hydrate is aqueous, the reaction occurs at the interface of the two phases. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB), can facilitate the transfer of the hydrazine nucleophile (or its conjugate base) into the organic phase, thereby accelerating the reaction.

The catalyst forms an ion pair with the nucleophile, and this lipophilic ion pair can readily migrate into the organic phase to react with the benzyl bromide. This approach can lead to faster reaction times and milder reaction conditions.

Table of Common Phase-Transfer Catalysts

| Catalyst | Abbreviation | General Characteristics |

|---|---|---|

| Tetrabutylammonium Bromide | TBAB | Common, effective, and relatively inexpensive. Suitable for many SN2 reactions. |

| Tetrabutylammonium Hydrogen Sulfate | TBAHS | Useful in reactions where the anion of the catalyst is important. |

| Benzyltriethylammonium Chloride | BTEAC | Another common and effective PTC, often used in alkylation reactions. |

| Aliquat 336 (Trioctylmethylammonium chloride) | - | Highly lipophilic, useful for transferring nucleophiles into very non-polar organic phases. |

Scalability and Process Development Considerations

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several critical challenges that must be addressed to ensure a safe, efficient, and economical process.

Key considerations for scale-up include:

Heat Management: The nucleophilic substitution reaction with hydrazine is significantly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. google.com A robust cooling system and controlled addition of reagents are necessary to prevent a thermal runaway.

Mass Transfer and Agitation: In large reactors, ensuring efficient mixing is crucial, especially in heterogeneous systems. Inadequate agitation can lead to localized "hot spots" and non-uniform reaction rates, which can increase the formation of byproducts like bis-alkylated hydrazines. google.com The formation of a uniform slurry through controlled addition and effective stirring is vital for reproducibility. google.com

Reagent Handling and Stoichiometry: The use of excess hydrazine hydrate is critical to minimize over-alkylation. On an industrial scale, the handling, recovery, and recycling of this excess reagent become important economic and environmental considerations.

Work-up and Purification: Isolation of the final product on a large scale requires efficient and scalable purification methods. This typically involves extraction, followed by crystallization or distillation. The choice of solvents for these steps must balance efficacy with safety, cost, and environmental impact. For instance, after quenching the reaction, the product is often extracted into a suitable organic solvent, washed to remove excess hydrazine and salts, and then isolated by crystallization, which is often a preferred method for large-scale purification.

Chemical Reactivity and Transformation Pathways of 2 Chloro 4 Fluoro Benzyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) in 2-Chloro-4-fluoro-benzyl-hydrazine is a potent nucleophile due to the presence of lone pairs of electrons on the nitrogen atoms. This inherent nucleophilicity allows it to readily attack electron-deficient centers, initiating a range of chemical reactions. The reactivity of the hydrazine can be influenced by the electronic effects of the substituted benzyl (B1604629) group and the reaction conditions.

Studies on similar hydrazine derivatives have shown that they can participate in nucleophilic substitution reactions. For instance, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine proceeds via uncatalyzed nucleophilic substitution. ccsenet.orgresearchgate.net The rate-determining step in such reactions can vary depending on the solvent and the leaving group. ccsenet.orgresearchgate.net In some cases, the formation of a zwitterionic intermediate is the slowest step, while in others, the departure of the leaving group is rate-limiting. ccsenet.orgresearchgate.net The nucleophilicity of hydrazine is also evident in its reactions with various electrophiles, leading to the formation of new covalent bonds.

Condensation Reactions of this compound

Condensation reactions are a cornerstone of the reactivity of this compound, providing a straightforward route to the synthesis of compounds with a C=N double bond. These reactions typically involve the elimination of a small molecule, such as water, and are crucial for building more complex molecular architectures.

Formation of Hydrazones and Schiff Bases

Hydrazones and Schiff bases are two important classes of compounds formed through the condensation of hydrazines with carbonyl compounds. The reaction of this compound with aldehydes or ketones results in the formation of the corresponding hydrazones. This reaction is a variation of imine formation and is a well-established method for creating carbon-nitrogen double bonds. libretexts.org The general mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. nih.gov

Reactions with Carbonyl Compounds

The condensation of hydrazines with a variety of carbonyl compounds is a widely utilized synthetic strategy. youtube.com Aldehydes and ketones are common substrates in these reactions, leading to the formation of hydrazones. nih.gov For example, the reaction of various aldehydes with phenylhydrazine (B124118) has been shown to produce aldehyde phenylhydrazones efficiently. researchgate.net The reaction conditions for these condensations can be optimized, and in some cases, can be carried out under solvent-free conditions or with the aid of catalysts to improve yields and reaction times. researchgate.netresearchgate.net The reactivity of the carbonyl compound can be influenced by the substituents present on it.

Cyclization Reactions Leading to Heterocyclic Architectures

The ability of this compound to participate in cyclization reactions is of significant interest in synthetic chemistry, as it provides access to a wide range of heterocyclic compounds. These cyclic structures are often associated with diverse biological activities.

Synthesis of Pyrazole (B372694) Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The synthesis of pyrazole derivatives can be achieved through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govnih.gov For instance, the reaction of a hydrazine with an α,β-unsaturated ketone can lead to the formation of a pyrazoline, which can then be oxidized to the corresponding pyrazole. nih.gov The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. nih.govresearchgate.net The use of catalysts, such as copper triflate, can facilitate these cyclization reactions. nih.gov

Table 1: Examples of Reagents for Pyrazole Synthesis

| Reagent Class | Specific Example | Resulting Heterocycle |

|---|---|---|

| α,β-Unsaturated Ketones | Chalcones | Pyrazolines/Pyrazoles |

| 1,3-Diketones | Acetylacetone | Substituted Pyrazoles |

Formation of Triazole Systems

Triazoles are five-membered heterocycles containing three nitrogen atoms. There are two common isomers: 1,2,3-triazoles and 1,2,4-triazoles. frontiersin.org The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through several methods involving hydrazines. One common method is the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide. researchgate.net Another approach is the Einhorn-Brunner reaction, where a hydrazine condenses with a diacylamine. researchgate.net Furthermore, substituted hydrazines can react with various reagents, such as formamide (B127407) or nitriles, to yield 1,2,4-triazoles. organic-chemistry.org These reactions can sometimes be promoted by microwave irradiation or the use of catalysts. organic-chemistry.org The formation of the triazole ring often involves a cyclization-dehydration or cyclization-elimination sequence.

Table 2: Common Synthetic Routes to 1,2,4-Triazoles

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Pellizzari Reaction | Amide + Acyl hydrazide | Thermal condensation |

| Einhorn-Brunner Reaction | Hydrazine + Diacylamine | Acid-catalyzed condensation |

Indole (B1671886) and Pyrazoline Ring Closure Reactions

Substituted benzylhydrazines, such as this compound, are key precursors in the synthesis of heterocyclic compounds, most notably indoles and pyrazolines.

Indole Synthesis: The Fischer indole synthesis is a cornerstone reaction in organic chemistry for producing the indole heterocycle from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com The process begins with the condensation of the hydrazine with a carbonyl compound to form a hydrazone. byjus.com This intermediate then isomerizes to an enamine, which, after protonation, undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, breaking the weak N-N bond and forming a C-C bond. byjus.comorganic-chemistry.org Subsequent cyclization and elimination of ammonia (B1221849) yield the final indole product. wikipedia.org The reaction can be catalyzed by various Brønsted or Lewis acids. wikipedia.org For this compound, reaction with an unsymmetrical ketone could lead to regioisomeric indole products, with the outcome influenced by the specific acid catalyst and reaction conditions. byjus.com Variations of the Fischer synthesis, including one-pot, three-component protocols, allow for the rapid generation of densely substituted indoles from aryl hydrazines, ketones, and alkyl halides. rsc.org

Pyrazoline Synthesis: Pyrazolines, or dihydropyrazoles, are five-membered heterocyclic compounds commonly synthesized through the reaction of hydrazines with α,β-unsaturated aldehydes or ketones. sci-hub.sechim.it When a substituted hydrazine like this compound is used, it provides both nitrogen atoms for the resulting ring, leading directly to N1-substituted 2-pyrazolines. sci-hub.se The reaction typically proceeds via a Michael-type addition of the hydrazine to the enone, followed by intramolecular cyclization and dehydration, often catalyzed by an acid like acetic acid. dergipark.org.trnih.gov The reaction can also be performed under basic conditions. chim.it The resulting pyrazoline derivatives are of significant interest due to their prevalence in bioactive molecules. researchgate.netnih.gov

Oxidative and Reductive Transformations of the Hydrazine Group

The N-N bond in the hydrazine group is susceptible to both oxidative and reductive cleavage, leading to a variety of transformation products.

The cleavage of the N-N bond in hydrazine derivatives can be achieved through several mechanisms, including reductive, oxidative, and catalytic pathways.

Reductive Cleavage: The N-N bond in trisubstituted hydrazines can be cleaved using reagents like borane (B79455) THF complex (BH₃·THF), yielding optically active amines without racemization. researchgate.net Another method involves the use of diboron (B99234) reagents, such as B₂nep₂, activated by a Lewis base like potassium methoxide (B1231860) (KOMe), to promote N-N cleavage. nih.gov This process is particularly effective for hydrazines bearing an aryl group, which helps stabilize the negative charge developed during the cleavage. nih.gov Catalytic reduction using systems like a triiodo-Ru complex with SmI₂/H₂O can also effectively break the N-N bond in substituted hydrazines to produce the corresponding amines. rsc.org

Oxidative Cleavage: Photo-induced cleavage of N-N bonds in aromatic hydrazines and hydrazides can be accomplished using visible light in the presence of a photocatalyst, such as a ruthenium(II) complex, and air. thieme-connect.de This method is effective for various N,N-disubstituted hydrazine derivatives and results in the formation of secondary aromatic amines. thieme-connect.de

Catalytic Cleavage: Alkyllithium-catalyzed guanylation reactions between 1,2-diarylhydrazines and carbodiimides have been shown to cleave the N-N bond without the need for external reductants or oxidants. acs.org The mechanism involves a thermal rearrangement driven by an intramolecular proton shift. acs.org

While direct data on nitric oxide (NO) release from this compound is not prevalent, the chemistry of related nitrogen-containing compounds provides insight into potential pathways. NO is a reactive gas molecule with significant biological roles. nih.gov Its delivery is often managed using NO donor molecules, or "NONOates," which can release NO under specific conditions. nih.govgoogle.com

Hydrazine derivatives themselves are not typical NO donors. However, the broader class of nitrogen-containing compounds, such as thioureas and certain heterocyclic systems derived from them, have been investigated as modulators of nitric oxide synthase (NOS), the enzyme responsible for endogenous NO production. nih.gov For instance, N-benzyl and N-phenyl thioureas and their cyclized 2-amino-4,5-dihydrothiazole derivatives have been synthesized and evaluated for their ability to inhibit or, in some cases, stimulate NOS activity. nih.gov This suggests that while the hydrazine itself may not release NO, its derivatives could interact with biological pathways that regulate NO levels.

Influence of Halogen Substituents on Chemical Reactivity

The chlorine and fluorine atoms on the benzyl ring of this compound exert significant electronic and steric effects that modulate its reactivity.

Chlorine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring and, by extension, influences the nucleophilicity of the hydrazine moiety. The presence of these halogens can impact the rate and outcome of reactions like the Fischer indole synthesis.

The electronic properties of halogen substituents are crucial in determining the biological activity of many pharmaceutical compounds by influencing how the molecule interacts with protein binding pockets. nih.gov

| Effect | Description | Impact on this compound |

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to high electronegativity. | Decreases electron density on the benzyl ring and reduces the nucleophilicity of the hydrazine nitrogen atoms. |

| Mesomeric Effect (+M) | Donation of lone-pair electron density into the aromatic pi-system. | Partially counteracts the inductive effect, but is generally weaker for halogens. |

| Overall Electronic Influence | Dominated by the strong electron-withdrawing inductive effect. | The benzyl ring is electron-deficient, which can influence the stability of intermediates in reactions like the Fischer indole synthesis. |

Steric hindrance refers to the spatial arrangement of atoms and the physical bulk of substituent groups, which can impede chemical reactions. In this compound, the chlorine atom is at the 2-position (ortho) relative to the benzylhydrazine (B1204620) group.

This ortho-chloro substituent can provide significant steric bulk, potentially hindering the approach of reactants to the hydrazine moiety or to the adjacent position on the aromatic ring. In reactions like the Fischer indole synthesis, steric hindrance from an ortho substituent can influence the regioselectivity of the cyclization step. byjus.com Similarly, the approach of the hydrazine to a ketone in the initial condensation step might be affected. Studies on related reactions have shown that long-range anisotropic interactions play a decisive role in the steric control of chemical reactions involving chlorine atoms. nih.gov

Derivative and Analogue Chemistry of 2 Chloro 4 Fluoro Benzyl Hydrazine

Synthesis and Characterization of Hydrazone Derivatives

The reaction of 2-Chloro-4-fluoro-benzyl-hydrazine with various carbonyl compounds provides a straightforward route to a diverse range of hydrazone derivatives. These reactions are typically facile and proceed under mild conditions.

Aliphatic and Aromatic Hydrazone Formation

The condensation of this compound with both aliphatic and aromatic aldehydes and ketones yields the corresponding hydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. nih.gov The reaction is often catalyzed by a small amount of acid.

The general synthetic scheme is as follows:

Reactants: this compound and an appropriate aldehyde or ketone.

Solvent: Typically, a protic solvent such as ethanol (B145695) or methanol (B129727) is used.

Catalyst: A few drops of a mineral acid (e.g., HCl) or an organic acid (e.g., acetic acid) can be added to facilitate the reaction.

Reaction Conditions: The reaction is usually carried out at room temperature or with gentle heating.

The resulting hydrazones can be characterized by various spectroscopic techniques, including:

Infrared (IR) Spectroscopy: The disappearance of the C=O stretching band of the starting carbonyl compound and the appearance of a C=N stretching band are indicative of hydrazone formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of the hydrazone is confirmed by the appearance of a characteristic signal for the azomethine proton (-N=CH-) in the 1H NMR spectrum.

Mass Spectrometry (MS): Provides the molecular weight of the synthesized hydrazone, confirming its identity.

Table 1: Representative Examples of Hydrazone Formation from Substituted Benzyl (B1604629) Hydrazines

| Benzyl Hydrazine Derivative | Carbonyl Compound | Product Hydrazone |

| Benzylhydrazine (B1204620) | 4-Chlorobenzaldehyde | 1-Benzyl-2-(4-chlorobenzylidene)hydrazine orgsyn.org |

| (2-Fluorobenzyl)hydrazine | Various aldehydes | (E)-1-((2-fluorobenzyl)imino)alkanes |

| Substituted Benzylhydrazine | Substituted Benzaldehyde (B42025) | N'-Substituted-benzylidene-hydrazides nih.gov |

Note: This table presents analogous reactions due to the limited specific data for this compound.

Thiosemicarbazone and Semicarbazone Derivatives

Further derivatization of this compound can be achieved through its reaction with isothiocyanates and isocyanates to form thiosemicarbazides and semicarbazides, respectively. These intermediates can then be condensed with aldehydes or ketones to yield thiosemicarbazones and semicarbazones.

A more direct approach to thiosemicarbazones involves the reaction of a thiosemicarbazide with a suitable aldehyde or ketone. While direct synthesis from this compound is plausible, a common method involves the condensation of a substituted benzaldehyde with thiosemicarbazide. juniv.edu Similarly, semicarbazones are readily synthesized by the condensation of aldehydes or ketones with semicarbazide hydrochloride in the presence of a base. researchgate.net

Synthesis of Thiosemicarbazones:

The reaction of an aldehyde or ketone with thiosemicarbazide typically proceeds under reflux in a suitable solvent like ethanol.

Synthesis of Semicarbazones:

Semicarbazones are generally formed by reacting an aldehyde or ketone with semicarbazide hydrochloride and a base, such as sodium acetate, in an aqueous ethanol solution.

Table 2: Synthesis of Thiosemicarbazone and Semicarbazone Derivatives from Analogous Aldehydes

| Starting Aldehyde | Reagent | Product |

| 2-Chloro-4-hydroxy-benzaldehyde | Thiosemicarbazide | 2-Chloro-4-hydroxybenzaldehyde thiosemicarbazone |

| Substituted Benzaldehydes | Semicarbazide hydrochloride | Substituted Benzaldehyde Semicarbazones geneseo.edu |

Development of Complex Heterocyclic Systems from this compound

The hydrazone and related derivatives of this compound are versatile intermediates for the construction of various heterocyclic ring systems, which are of significant interest in medicinal chemistry.

Structure-Activity Relationship (SAR) Studies in Derivative Series

Structure-activity relationship (SAR) studies of hydrazone derivatives have revealed that the nature and position of substituents on the aromatic rings significantly influence their biological activities. For instance, in a series of benzylidenehydrazine derivatives, the presence of electron-withdrawing or electron-donating groups on the benzylidene ring was found to modulate their antidiabetic and antioxidant activities. nih.gov

Key SAR observations from studies on analogous compounds include:

Electronic Effects: The presence of halogen atoms like chlorine and fluorine can enhance the lipophilicity and metabolic stability of the molecule, often leading to improved biological activity.

Steric Factors: The size and position of substituents can influence the binding of the molecule to its biological target.

Hydrazone Linker: The -CONH-N=CH- moiety is a common pharmacophore in many bioactive hydrazones and plays a crucial role in their activity. nih.gov

While specific SAR studies on derivatives of this compound are not extensively reported, it can be inferred that the chloro and fluoro substituents would significantly impact the electronic distribution and conformational flexibility of the resulting derivatives, thereby influencing their biological profiles.

Exploration of Novel Scaffolds through Derivatization

The hydrazone derivatives of this compound can serve as precursors for the synthesis of various five- and six-membered heterocyclic rings.

Pyrazoles: Pyrazoles can be synthesized through the reaction of hydrazones with 1,3-dicarbonyl compounds or their synthetic equivalents. orgsyn.orgdergipark.org.tr A general method involves the cyclocondensation of a substituted hydrazine with a β-diketone. nih.gov Alternatively, a one-pot synthesis of substituted pyrazoles can be achieved from N-monosubstituted hydrazones and nitro-olefins. orgsyn.org The reaction of benzylhydrazine with β-chlorovinyl ketones has also been reported to yield pyrazole (B372694) derivatives. researchgate.net

Triazoles: 1,2,4-Triazoles can be synthesized from hydrazines through various methods. One common approach involves the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized. chemicaljournal.in Another method is the Einhorn–Brunner reaction, which involves the condensation of a hydrazine with a diacylamine. juniv.edu The reaction of hydrazides with carbon disulfide in the presence of a base can lead to oxadiazoles, which can be further reacted with hydrazine hydrate (B1144303) to form triazoles. chemistryjournal.net

The 2-chloro-4-fluoro-benzyl moiety in these heterocyclic systems would be expected to influence their physicochemical properties and biological activities.

Comparison with Structurally Related Benzyl Hydrazines

The chemical reactivity and biological activity of this compound and its derivatives can be compared with other substituted benzyl hydrazines to understand the influence of the specific substitution pattern.

(2-Fluorobenzyl)hydrazine: This compound is a close structural analogue. The absence of the chloro group at the 2-position would alter the electronic and steric environment around the benzyl group, potentially affecting the reactivity of the hydrazine moiety and the biological activity of its derivatives. sigmaaldrich.com

(4-Chlorobenzyl)hydrazine: Compared to the title compound, this analogue lacks the fluorine atom at the 4-position. Fluorine, being highly electronegative, can influence the pKa of the hydrazine and the binding interactions of its derivatives with biological targets. nih.gov

Unsubstituted Benzylhydrazine: This provides a baseline for understanding the impact of halogen substitution. The introduction of both chlorine and fluorine atoms in this compound is expected to increase lipophilicity and potentially enhance membrane permeability and metabolic stability compared to the unsubstituted analogue.

Theoretical studies on N,N'-di(ortho-substituted benzyl) hydrazine have shown that the nature of the ortho-substituent (e.g., H, Me, OH, OMe) affects the geometrical and electronic properties of the molecule. researchgate.net By extension, the ortho-chloro substituent in this compound would similarly influence its conformational preferences and electronic characteristics.

Analogues with Varied Halogen Substitution Patterns

The chemical properties and biological activity of benzyl-hydrazine derivatives can be significantly influenced by the nature and position of halogen substituents on the phenyl ring. Researchers have synthesized and investigated various analogues of this compound to explore these structure-activity relationships.

2,4-Difluoro-benzyl-hydrazine: This analogue substitutes the chlorine atom with a fluorine atom. The synthesis of related 2,4-difluorobenzylamine has been achieved through a multi-step process starting from m-difluorobenzene. This involves a chloromethylation reaction to form 2,4-difluoro benzyl halide, followed by reaction with urotropine and subsequent hydrolysis to yield the final amine product. The conversion to the corresponding hydrazine can be achieved through established synthetic routes for benzylhydrazines.

2-Fluoro-4-methyl-benzyl-hydrazine: In this analogue, the chlorine at the 2-position is maintained as a fluorine, and the fluorine at the 4-position is replaced by a methyl group. The synthesis of the precursor, 2-fluoro-4-methylaniline, serves as a key starting point for obtaining (2-fluoro-4-methyl-phenyl)-hydrazine chemicalbook.com. The synthesis of 2-fluoro-4-methylpyridine, another related precursor, can be achieved from 2-amino-5-methylpyridine through diazotization nih.gov.

The table below summarizes the key characteristics of these analogues.

| Compound Name | Structure | Key Synthetic Precursors |

| 2,4-Difluoro-benzyl-hydrazine | m-Difluorobenzene | |

| 2-Fluoro-4-methyl-benzyl-hydrazine | 2-Fluoro-4-methylaniline |

Interactive Data Table: Properties of Benzyl-hydrazine Analogues (Please note that experimental data for these specific compounds is limited in the provided search results. The table is presented as a template for organizing such data.)

| Property | 2,4-Difluoro-benzyl-hydrazine | 2-Fluoro-4-methyl-benzyl-hydrazine |

| Molecular Formula | C₇H₇F₂N₂ | C₈H₁₁FN₂ |

| Molecular Weight | 156.14 g/mol | 154.19 g/mol |

| Boiling Point | Not available | Not available |

| Melting Point | Not available | Not available |

| Solubility | Not available | Not available |

Analogues with Hydrazine Directly Attached to the Phenyl Ring (Phenylhydrazines)

A significant class of related compounds are phenylhydrazines, where the hydrazine moiety is directly bonded to the aromatic ring. These compounds often serve as important intermediates in the synthesis of various heterocyclic compounds.

2-Chloro-4-fluorophenylhydrazine: This compound is a direct structural isomer of this compound. Its synthesis can be achieved from 2-chloro-4-fluoroaniline through diazotization followed by reduction google.com. A method for the preparation of the free base, 4-chloro-2-fluorophenyl hydrazine, involves treating the hydrochloride salt with an aqueous solution of sodium hydroxide prepchem.com.

The Fischer indole (B1671886) synthesis is a notable reaction involving phenylhydrazines, where they react with aldehydes or ketones to form indole derivatives ekb.eg. This reaction highlights the synthetic utility of phenylhydrazine (B124118) analogues.

The table below outlines the properties of 2-chloro-4-fluorophenylhydrazine.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight |

| 2-Chloro-4-fluorophenylhydrazine | 2778883 | C₆H₆ClFN₂ | 160.58 g/mol chemicalbook.com | |

| (2-chloro-4-fluorophenyl)hydrazine hydrochloride | 119452-65-2 | C₆H₇Cl₂FN₂ | 197.04 g/mol |

Coordination Chemistry of Hydrazine Derivatives

Hydrazine and its derivatives, including benzyl-hydrazines, are versatile ligands in coordination chemistry due to the presence of two nitrogen atoms with lone pairs of electrons. They can act as monodentate, bidentate bridging, or chelating ligands, forming stable complexes with a variety of transition metals researchgate.netresearchgate.netchemrxiv.orgnih.gov.

The coordination behavior of hydrazine derivatives is influenced by several factors, including the nature of the substituents on the hydrazine moiety and the metal ion. The presence of the benzyl group in benzyl-hydrazine derivatives can introduce steric hindrance and electronic effects that modify the coordination properties compared to unsubstituted hydrazine.

Research on the coordination chemistry of substituted hydrazones, which are derivatives of hydrazines, has shown their ability to form stable complexes with transition metals like copper(II) and zinc(II) chemrxiv.org. Spectroscopic techniques such as IR, UV-Vis, and NMR are instrumental in characterizing these metal complexes and determining the coordination mode of the ligand researchgate.netchemrxiv.orgnih.gov. For instance, in many benzohydrazide (B10538) complexes, the ligand coordinates to the metal ion through the carbonyl oxygen and the azomethine nitrogen nih.gov.

While specific studies on the coordination complexes of this compound were not prevalent in the search results, the general principles of hydrazine coordination chemistry suggest that it would likely form stable complexes with various transition metals. The electronic properties of the chloro and fluoro substituents on the phenyl ring would be expected to influence the electron density on the hydrazine nitrogen atoms, thereby affecting the strength and nature of the metal-ligand bond.

Spectroscopic and Structural Characterization of 2 Chloro 4 Fluoro Benzyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 2-Chloro-4-fluoro-benzyl-hydrazine, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the hydrazine (B178648) (-NH-NH₂) protons.

The aromatic region would display complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The methylene protons would likely appear as a singlet if there is no coupling with the hydrazine protons, or as a triplet if coupling occurs. The hydrazine protons often appear as broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 7.10 - 7.40 | Multiplet | ortho: 7-9 Hz, meta: 2-3 Hz |

| Methylene (-CH₂-) | ~3.90 | Singlet/Triplet |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of different carbon environments in a molecule. The ¹³C NMR spectrum of this compound would show distinct signals for each of the carbon atoms in the benzene ring and the methylene carbon. The chemical shifts of the aromatic carbons are significantly affected by the attached halogen atoms, with the carbon atoms directly bonded to chlorine and fluorine exhibiting characteristic shifts. The carbon attached to fluorine will also show coupling (¹JC-F), resulting in a doublet.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-F | 158 - 165 (d, ¹JC-F ≈ 245 Hz) |

| Aromatic C-H | 115 - 130 |

| Aromatic C-CH₂ | 135 - 140 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound would show a single signal for the fluorine atom on the benzene ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and adjacent protons (³JF-H) can provide additional structural information. The large chemical shift range in ¹⁹F NMR makes it an excellent tool for identifying and differentiating fluorinated compounds nih.gov.

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine Environment | Predicted Chemical Shift (ppm) vs. CFCl₃ |

|---|

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in 1D NMR spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is crucial for assigning the signals of the aromatic protons by showing which protons are adjacent to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the aromatic proton signals to their corresponding carbon signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various functional groups.

N-H Stretching: The hydrazine group (-NH-NH₂) would show characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. Often, two bands are observed for the -NH₂ group, corresponding to symmetric and asymmetric stretching.

C-H Stretching: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the methylene (-CH₂-) C-H stretching vibrations are found just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bonds in the hydrazine group usually appears in the 1590-1650 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond is typically found in the 1000-1250 cm⁻¹ range.

C-F and C-Cl Stretching: The carbon-fluorine and carbon-chlorine stretching vibrations are expected in the fingerprint region of the spectrum, typically between 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

The combination of these spectroscopic techniques provides a comprehensive and unambiguous structural characterization of this compound and its derivatives.

Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Hydrazine (-NH₂) | N-H Stretch | 3200 - 3400 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Hydrazine (-NH₂) | N-H Bend | 1590 - 1650 |

| Benzyl (B1604629) Group | C-N Stretch | 1000 - 1250 |

| Aromatic Ring | C-F Stretch | 1000 - 1300 |

X-ray Crystallography for Solid-State Structural Determination

Analysis of Molecular Conformation and Stereochemistry

A definitive analysis of the molecular conformation and stereochemistry of this compound would necessitate experimental data from techniques such as X-ray crystallography or theoretical modeling. Such an analysis would typically detail bond lengths, bond angles, and dihedral angles to describe the three-dimensional arrangement of the atoms.

Table 1: Hypothetical Torsion Angles for Conformational Analysis of this compound

| Torsion Angle | Description | Expected Value (degrees) |

|---|---|---|

| C(phenyl)-C(benzyl)-N-N | Defines the orientation of the benzyl and hydrazine groups | Varies depending on crystal packing forces |

| Cl-C(phenyl)-C(benzyl)-N | Describes the position of the chloro substituent | Could be around 0° or 180° |

Note: This table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Characterization of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, Van der Waals Forces)

The hydrazine moiety in this compound contains both hydrogen bond donors (-NH and -NH2) and acceptors (the lone pairs on the nitrogen atoms), making hydrogen bonding a primary intermolecular interaction. It would be expected that N-H···N hydrogen bonds would play a significant role in the crystal packing.

Table 2: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Potential Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N-H | N | 2.8 - 3.2 |

| Halogen Bond | C-Cl | N | ~3.0 - 3.5 |

Note: This table is illustrative and based on typical bond distances. Specifics would depend on the actual crystal structure.

Crystal Packing and Supramolecular Assembly Studies

The study of crystal packing and supramolecular assembly would reveal how individual molecules of this compound arrange themselves in the solid state. The interplay of the intermolecular interactions discussed in the previous section would dictate the formation of specific one-, two-, or three-dimensional networks.

Without experimental crystallographic data for this compound, a detailed description of its supramolecular assembly remains speculative. Further research, including the successful crystallization and X-ray diffraction analysis of this compound, is required to provide the specific data needed for a comprehensive structural characterization.

Computational Chemistry and Theoretical Studies of 2 Chloro 4 Fluoro Benzyl Hydrazine

Quantum Chemical Calculations (DFT/TD-DFT)

Quantum chemical calculations are fundamental to predicting the behavior of molecules. DFT, particularly with hybrid functionals like B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), offers a balance of accuracy and computational efficiency for studying organic molecules. nih.govkarazin.uaresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state on the potential energy surface. semanticscholar.org

For 2-Chloro-4-fluoro-benzyl-hydrazine, this analysis would reveal the spatial arrangement of the substituted benzene (B151609) ring relative to the hydrazine (B178648) moiety. Conformational analysis would be performed to identify different stable conformers (rotational isomers) and determine their relative energies to identify the global minimum energy structure.

Illustrative Data Table of Optimized Geometrical Parameters This table is a template showing the type of data that would be generated from a DFT geometry optimization. Actual values for this compound are not available from the search results.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C-Cl | Value |

| Bond Length | C-F | Value |

| Bond Length | C-C (ring avg.) | Value |

| Bond Length | C-CH2 | Value |

| Bond Length | CH2-NH | Value |

| Bond Length | NH-NH2 | Value |

| Bond Angle | Cl-C-C | Value |

| Bond Angle | F-C-C | Value |

| Dihedral Angle | C-C-CH2-NH | Value |

Electronic Structure and Charge Distribution Analysis

Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. semanticscholar.orgnih.gov This would show how the electronegative chlorine and fluorine atoms withdraw electron density from the benzene ring and how charge is distributed across the benzyl (B1604629) and hydrazine groups. A Molecular Electrostatic Potential (MEP) map would visually represent the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

Illustrative Data Table of Mulliken Atomic Charges This table is a template showing the type of data that would be generated. Actual values for this compound are not available from the search results.

| Atom | Calculated Charge (a.u.) |

|---|---|

| Cl | Value |

| F | Value |

| N (hydrazine) | Value |

| N (hydrazine) | Value |

| C (attached to Cl) | Value |

| C (attached to F) | Value |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectra, which is invaluable for compound characterization.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These theoretical values, when compared to a standard like Tetramethylsilane (TMS), can aid in the interpretation of experimental NMR data.

IR Spectra: The vibrational frequencies and their corresponding intensities are calculated to generate a theoretical Infrared (IR) spectrum. nih.gov This helps in assigning specific vibrational modes (e.g., C-Cl stretch, C-F stretch, N-H bend) to the peaks observed in an experimental spectrum.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. nih.govscielo.org.zaresearchgate.net This analysis provides information on the electronic structure and the nature of the orbitals involved in the transitions.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity and understanding electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgnih.gov

HOMO-LUMO Energy Gap and Chemical Reactivity Prediction

The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.govnih.gov

A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.gov

A large energy gap indicates high kinetic stability and low chemical reactivity, characteristic of a "hard" molecule.

Calculations for this compound would determine the energies of its HOMO and LUMO and the resulting energy gap, thereby providing a quantitative measure of its predicted stability and reactivity.

Illustrative Data Table of FMO Properties This table is a template showing the type of data that would be generated. Actual values for this compound are not available from the search results.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

Understanding Electron Transfer Processes

The distribution and character of the HOMO and LUMO across the molecule are crucial for understanding intramolecular charge transfer. For this compound, analysis would likely show the HOMO localized on the more electron-rich parts of the molecule, such as the hydrazine moiety or the phenyl ring, while the LUMO might be distributed over the electrophilic sites. The electronic transitions calculated by TD-DFT are often characterized by the promotion of an electron from the HOMO to the LUMO, providing insight into the nature of its UV-Vis absorption bands. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis of this compound

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity. The MEP surface maps the electrostatic potential onto the electron density surface, providing a guide to the electrophilic and nucleophilic sites of a molecule.

Identification of Electrophilic and Nucleophilic Sites

The MEP surface of this compound would be characterized by distinct regions of positive, negative, and neutral potential, which correspond to its electrophilic and nucleophilic sites.

Nucleophilic Sites: Regions with negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack. In this compound, the primary nucleophilic centers are expected to be the nitrogen atoms of the hydrazine moiety due to the presence of lone pairs of electrons. The specific potential of these nitrogen atoms can be influenced by the substitution on the hydrazine. Studies on substituted hydrazines have shown that the nucleophilicity of the nitrogen atoms is a key factor in their chemical reactivity. researchgate.netnih.govresearchgate.netorganic-chemistry.orgnih.gov The aromatic ring, with its π-electron system, can also exhibit nucleophilic character, although this is modulated by the presence of the electron-withdrawing halogen substituents.

Electrophilic Sites: Regions with positive electrostatic potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. The hydrogen atoms of the hydrazine group are expected to be electrophilic, as are the hydrogen atoms on the benzyl group to a lesser extent. Furthermore, computational studies on halogenated benzenes have revealed the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atoms along the C-X bond axis (where X is Cl or F). researchgate.netmdpi.com This positive region can engage in halogen bonding, a type of non-covalent interaction with nucleophiles. The benzylic carbon, bonded to the hydrazine group, also represents a potential electrophilic site. libretexts.orglibretexts.orgstackexchange.comnih.gov

A hypothetical MEP surface of this compound would likely show negative potential around the nitrogen atoms, positive potential on the hydrazine hydrogens and the halogen σ-holes, and a more complex potential distribution across the aromatic ring, influenced by the competing effects of the halogens and the benzyl-hydrazine group.

Prediction of Reactive Positions

Based on the identified electrophilic and nucleophilic sites from the MEP analysis, the following reactive positions can be predicted for this compound:

N-H Protons: The acidic protons on the hydrazine group are susceptible to deprotonation by a base.

Nitrogen Lone Pairs: The lone pairs on the nitrogen atoms make them key sites for reactions with electrophiles, such as alkylation or acylation.

Aromatic Ring: The aromatic ring can undergo electrophilic substitution, with the positions of attack being directed by the combined influence of the chloro, fluoro, and benzyl-hydrazine substituents.

Halogen Atoms: The positive σ-holes on the chlorine and fluorine atoms suggest the possibility of halogen bonding interactions, which can influence the molecule's aggregation and binding to biological targets.

Benzylic Position: The benzylic C-H bonds could be susceptible to radical abstraction or oxidation.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational dynamics, stability, and degradation pathways of a molecule in a simulated environment.

Conformational Flexibility and Dynamic Behavior in Solution

MD simulations of this compound in a solvent, such as water or an organic solvent, would reveal its conformational flexibility and dynamic behavior.

The primary sources of conformational flexibility in this compound are the rotatable bonds: the C-C bond between the phenyl ring and the methylene (B1212753) group, and the C-N and N-N bonds of the hydrazine moiety.

Torsion around the Ar-CH₂ bond: The rotation around the bond connecting the aromatic ring to the benzylic carbon will determine the orientation of the hydrazine group relative to the ring. Studies on benzyl alcohol and benzyl fluoride (B91410) have shown that the conformational preferences are influenced by a balance of steric and electronic effects, including potential intramolecular interactions between the substituent and the π-system of the ring. semanticscholar.orgsoton.ac.ukresearchgate.net

Torsion around the CH₂-NH and NH-NH₂ bonds: Rotation around these bonds will dictate the conformation of the hydrazine chain. The presence of lone pairs on the nitrogen atoms and the potential for hydrogen bonding will play a significant role in determining the preferred dihedral angles.

MD simulations can provide information on the relative populations of different conformers, the energy barriers for conformational changes, and the timescale of these dynamic processes in solution. These simulations can also reveal the nature of the interactions between the solute and solvent molecules, including hydrogen bonding and hydrophobic interactions.

Stability and Degradation Pathway Simulations

MD simulations, particularly when combined with quantum mechanics/molecular mechanics (QM/MM) methods, can be used to investigate the stability and potential degradation pathways of this compound.

Potential degradation pathways that could be explored include:

Oxidative Degradation: Simulations could model the interaction of the molecule with reactive oxygen species to identify the most likely sites of oxidation. The hydrazine moiety is often susceptible to oxidation.

Hydrolytic Degradation: The stability of the C-N and N-N bonds towards hydrolysis could be assessed by simulating the system at different pH values.

Reductive Dechlorination: Given the presence of a chlorine atom on the aromatic ring, reductive dechlorination is a plausible degradation pathway, especially under anaerobic conditions. eurochlor.orgnih.govmdpi.com Simulations could help to elucidate the mechanism of this process.

Photodegradation: Simulations could be used to study the molecule's behavior upon electronic excitation to explore potential photochemical degradation pathways.

By simulating these different scenarios, computational studies can provide valuable insights into the environmental fate and persistence of this compound.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a biological target, such as a protein or nucleic acid.

Hydrazine and its derivatives are known to exhibit a wide range of biological activities, and molecular docking studies have been instrumental in understanding their mechanism of action. researchgate.netnih.govnih.govthaiscience.infomdpi.com For this compound, molecular docking could be employed to identify potential biological targets and to model its interactions at the atomic level.

The 2-chloro-4-fluorobenzyl moiety and the hydrazine group can participate in various types of interactions with a protein binding site:

Hydrogen Bonding: The N-H groups of the hydrazine moiety can act as hydrogen bond donors, while the nitrogen lone pairs and the fluorine atom can act as hydrogen bond acceptors. nih.govnih.gov

Halogen Bonding: The positive σ-hole on the chlorine atom can form halogen bonds with electron-rich atoms in the protein, such as oxygen or sulfur.

π-Interactions: The aromatic ring can engage in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-π interactions with positively charged residues (e.g., lysine, arginine).

Hydrophobic Interactions: The benzyl group can form hydrophobic interactions with nonpolar residues in the binding pocket.

By performing docking studies against a panel of known drug targets, it is possible to generate hypotheses about the potential therapeutic applications of this compound. The predicted binding poses can then be used to guide the design of more potent and selective analogs.

Table of Predicted Interaction Types for this compound in a Hypothetical Protein Binding Site:

| Functional Group | Potential Interaction Type | Interacting Protein Residue (Example) |

| Hydrazine (-NH-NH₂) | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone |

| Hydrazine (-NH-NH₂) | Hydrogen Bond Acceptor | Serine, Threonine, Histidine |

| 2-Chloro group | Halogen Bond | Carbonyl oxygen, Serine, Threonine |

| 4-Fluoro group | Hydrogen Bond Acceptor, Dipole-Dipole | Serine, Threonine, Asparagine |

| Benzyl Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Benzyl Ring | Cation-π Interaction | Lysine, Arginine |

| Benzyl Ring | Hydrophobic Interaction | Leucine, Isoleucine, Valine |

Subsequent molecular dynamics simulations of the ligand-protein complex can be used to assess the stability of the predicted binding mode and to calculate the binding free energy, providing a more accurate estimate of the ligand's affinity for the target.

Prediction of Binding Modes and Interaction Strengths with Receptors (General Chemical Interaction, not Biological)

In the absence of specific experimental data for this compound, computational methods serve as a powerful tool for predicting its potential non-covalent interactions with various chemical receptors. Molecular docking simulations can be employed to predict the binding modes and estimate the interaction energies. The primary interactions anticipated for this molecule are hydrogen bonding, halogen bonding, and π-stacking.

The hydrazine moiety (-NH-NH2) is a strong hydrogen bond donor and acceptor. The terminal -NH2 group can donate a hydrogen bond, while the lone pairs on both nitrogen atoms can act as hydrogen bond acceptors. The fluorine and chlorine substituents on the benzyl ring introduce the possibility of halogen bonding, where the halogen atom acts as an electrophilic region (the σ-hole) and can interact with a nucleophilic site on a receptor molecule.

The aromatic ring itself can participate in π-π stacking or cation-π interactions. The electron-withdrawing nature of the chloro and fluoro substituents will influence the quadrupole moment of the benzene ring, which in turn will affect the geometry and strength of these stacking interactions.

A hypothetical interaction profile with a generic receptor cavity containing hydrogen bond acceptors/donors and an aromatic surface is presented below.

| Interaction Type | Functional Group on this compound | Potential Receptor Moiety | Estimated Interaction Energy (kcal/mol) - Illustrative |

|---|---|---|---|

| Hydrogen Bond (Donor) | -NH2 | Carbonyl Oxygen, Ether Oxygen | -3 to -8 |

| Hydrogen Bond (Acceptor) | -NH- | Hydroxyl Hydrogen, Amine Hydrogen | -1 to -4 |

| Halogen Bond | -Cl | Nitrogen, Oxygen, π-system | -1 to -5 |

| π-π Stacking | Chlorofluorobenzyl ring | Aromatic ring (e.g., Phenyl, Indole) | -2 to -6 |

Elucidation of Potential Mechanisms of Action in Ligand-Protein Systems

Expanding on the general binding modes, the elucidation of a mechanism of action in a ligand-protein system would involve more advanced computational techniques like molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods. While no specific protein target has been identified for this compound in the searched literature, a theoretical approach can be outlined.

An initial step would be to perform molecular docking of this compound against a relevant protein target, for instance, an enzyme where hydrazine derivatives are known to act as inhibitors. Following the identification of a plausible binding pose, an MD simulation would be run to assess the stability of the ligand-protein complex over time. This would reveal how the molecule adjusts its conformation within the binding site and the dynamics of the key interactions.

For enzymatic reactions, QM/MM calculations would be necessary to model the chemical steps. For example, if this compound were to act as an inhibitor by forming a covalent bond with a residue in the active site, QM/MM could be used to calculate the reaction pathway and the associated energy barriers. The hydrazine moiety is reactive and could potentially be involved in such covalent modifications.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties.

Correlation of Structural Descriptors with Reactivity or Spectroscopic Data

Structural Descriptors: These are numerical representations of the molecular structure. For a QSPR study of substituted benzyl-hydrazines, relevant descriptors would include:

Electronic Descriptors: Hammett constants (σ) of the substituents, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment.

Topological Descriptors: Molecular connectivity indices, Wiener index.

Quantum Chemical Descriptors: Atomic charges, bond orders.

Predicted Property (Example - Reactivity): The reactivity of the hydrazine moiety could be a property of interest. This could be quantified by the calculated bond dissociation energy (BDE) of the N-H bonds or the energy of the HOMO, which can be related to the ease of oxidation. A hypothetical QSPR model might take the form of a linear equation:

Reactivity (e.g., -HOMO energy in eV) = c0 + c1(σ_para) + c2(σ_ortho) + ...

Below is a hypothetical data table illustrating the correlation between structural descriptors and a reactivity parameter for a series of imagined analogues.

| Substituent (X) on Benzyl Ring | Hammett Constant (σ_para) | Calculated HOMO Energy (eV) - Illustrative | Calculated N-H BDE (kcal/mol) - Illustrative |

|---|---|---|---|

| -H | 0.00 | -8.50 | 85.0 |

| -F (para) | 0.06 | -8.65 | 85.8 |

| -Cl (para) | 0.23 | -8.80 | 86.5 |

| -NO2 (para) | 0.78 | -9.50 | 88.0 |

| -OCH3 (para) | -0.27 | -8.20 | 84.0 |

Predictive Modeling for Undiscovered Analogues

Once a statistically significant QSPR model is established, it can be used to predict the properties of yet-to-be-synthesized analogues. This is a powerful tool in rational drug design and materials science, as it allows for the in-silico screening of large numbers of compounds to identify candidates with desired properties.

For instance, using the hypothetical QSPR model from the previous section, one could design a series of novel benzyl-hydrazine derivatives with various substituents. By calculating the structural descriptors for these new molecules, their reactivity or other properties could be predicted without the need for synthesis and experimental testing. This predictive capability can significantly accelerate the discovery process.

The accuracy of these predictions would depend on the quality of the initial QSPR model, including the size and diversity of the training set of compounds and the statistical methods used for model validation.

Applications in Organic Synthesis and Chemical Research

Intermediate in the Synthesis of Complex Organic Molecules